molecular formula C13H21N3O3 B1443608 7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester CAS No. 1251014-84-2

7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester

Cat. No. B1443608
M. Wt: 267.32 g/mol
InChI Key: KAKGPQPJSNUNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbodiimide-Mediated Reactions and Decomposition Suppression

In the realm of peptide synthesis and protein chemistry, the compound has been involved in studies focusing on the suppression of decomposition during carbodiimide-mediated reactions. This is especially relevant for N-tert-Butoxycarbonylamino acids (Boc-Xaa-OH) coupled with phenols and hydroxylamines, a process fundamental in the creation of various peptides and proteins. This research has crucial implications for improving the yield and purity of synthesized peptides, which are vital in drug development and biochemical research (Benoiton, Lee, & Chen, 2009).

Esterase Assays and Substrate Specificity

The compound is also a part of studies concerning esterase assays and substrate specificity. Research has shown that esters of this compound are hydrolyzed by carboxyl esterase- and aryl esterase-mediated reactions. Understanding the substrate specificities of these esters is essential for biochemical assays and the development of diagnostic tools, especially in medical and environmental applications (Kamachi, Wakabayashi, Zaitsu, & Ohkura, 1983).

Triazene Drug Metabolites and Prodrug Development

The compound has been a subject of interest in the synthesis and study of triazene drug metabolites, specifically acyloxymethyl carbamate derivatives of antitumor triazenes. These compounds have demonstrated the ability to act as substrates for plasma enzymes, indicating their potential as prodrugs, which could revolutionize the way drugs are delivered and metabolized in the body, enhancing the effectiveness of cancer treatments (Carvalho, Francisco, Iley, & Rosa, 2000).

Prodrug Forms for Dopaminergic Drugs

Another significant application is in the development of carbamic acid esters (CAE) of dopaminergic drugs. This research is crucial for the development of prodrug forms intended to protect parent compounds against first-pass metabolism after oral administration. These studies contribute to the optimization of therapeutic strategies for neurological disorders, ensuring drugs reach their target sites in the body more effectively (Hansen, Faarup, & Bundgaard, 1991).

properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-6-10(9-17)7-16-11(8-15)4-5-14-16/h4-5,10,17H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKGPQPJSNUNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester
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7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester
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7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester
Reactant of Route 4
7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester
Reactant of Route 5
7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester
Reactant of Route 6
7-Hydroxymethyl-7,8-dihydro-4H,6H-1,5,8a-triaza-azulene-5-carboxylic acid tert-butyl ester

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